ethyl 5-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methylthiophene-2-carboxylate
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Overview
Description
ETHYL 5-({[1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a thiophene ring, and various functional groups, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-({[1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium nitrite, potassium iodide, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-({[1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
ETHYL 5-({[1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-({[1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing a thiazole ring, such as 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid.
Indole Derivatives: Compounds with an indole nucleus, known for their diverse biological activities.
Pyrazole Derivatives: Compounds with a pyrazole ring, similar in structure and reactivity.
Uniqueness
ETHYL 5-({[1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is unique due to its combination of a pyrazole ring, thiophene ring, and various functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H17ClN4O3S |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
ethyl 5-[(E)-[2-(3-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4-cyano-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C20H17ClN4O3S/c1-4-28-20(27)17-11(2)15(9-22)18(29-17)23-10-16-12(3)24-25(19(16)26)14-7-5-6-13(21)8-14/h5-8,10,24H,4H2,1-3H3/b23-10+ |
InChI Key |
FALYNYQBELUNFE-AUEPDCJTSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(C(=C(S1)/N=C/C2=C(NN(C2=O)C3=CC(=CC=C3)Cl)C)C#N)C |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N=CC2=C(NN(C2=O)C3=CC(=CC=C3)Cl)C)C#N)C |
Origin of Product |
United States |
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